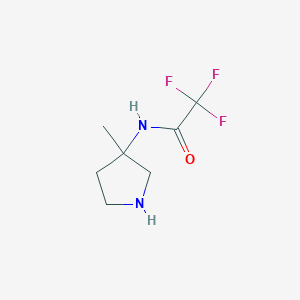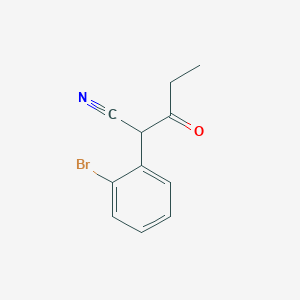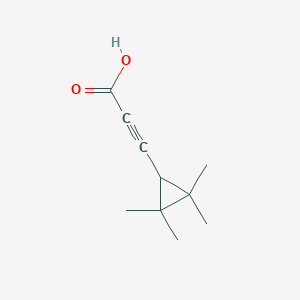
(3-Cyano-4-methoxyphenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyano-4-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C9H8ClNO3S. It is a derivative of methanesulfonyl chloride, featuring a cyano group and a methoxy group attached to a phenyl ring. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of 3-cyano-4-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyano-4-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Amines: Formed from the reduction of the cyano group.
Aplicaciones Científicas De Investigación
(3-Cyano-4-methoxyphenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the sulfonyl group into organic molecules.
Pharmaceutical Research: For the synthesis of potential drug candidates, particularly those involving sulfonamide or sulfonate functionalities.
Material Science: In the development of new materials with specific chemical properties.
Biological Studies: As a tool for modifying biomolecules and studying their interactions.
Mecanismo De Acción
The mechanism of action of (3-Cyano-4-methoxyphenyl)methanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is utilized in organic synthesis to introduce sulfonyl groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: Lacks the cyano and methoxy groups, making it less versatile in certain synthetic applications.
(4-Cyanophenyl)methanesulfonyl Chloride: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
(3-Methoxyphenyl)methanesulfonyl Chloride: Lacks the cyano group, which can influence its chemical behavior and utility.
Uniqueness
(3-Cyano-4-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both the cyano and methoxy groups on the phenyl ring
Propiedades
Fórmula molecular |
C9H8ClNO3S |
|---|---|
Peso molecular |
245.68 g/mol |
Nombre IUPAC |
(3-cyano-4-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-14-9-3-2-7(4-8(9)5-11)6-15(10,12)13/h2-4H,6H2,1H3 |
Clave InChI |
MXVHIOPBVARYPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CS(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13202946.png)






![2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202979.png)


![5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13203006.png)



